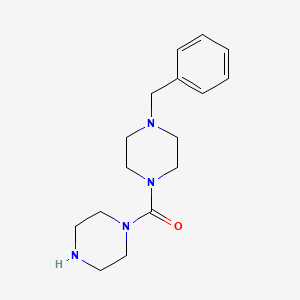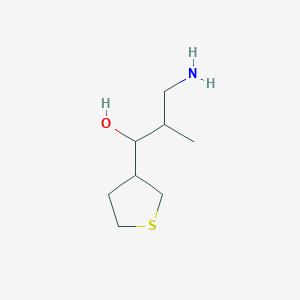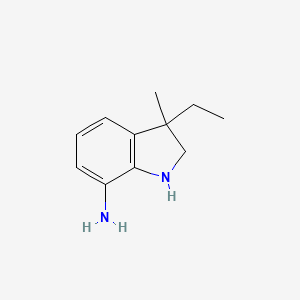
3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and ketones or aldehydes under acidic conditions. For this compound, the starting materials would include an appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired ethyl and methyl groups. The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts .
Industrial production methods may involve optimizing the Fischer indole synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine include other indole derivatives such as:
3-Methylindole: Known for its presence in natural products and its role in various biological processes.
3-Ethylindole: Similar in structure but lacks the additional methyl group, leading to different chemical and biological properties.
2,3-Dihydro-1H-indole: The parent compound without the ethyl and methyl substituents, used as a precursor in many synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-ethyl-3-methyl-1,2-dihydroindol-7-amine |
InChI |
InChI=1S/C11H16N2/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7,12H2,1-2H3 |
InChI Key |
BNYNNMHFCWDGKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=CC=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


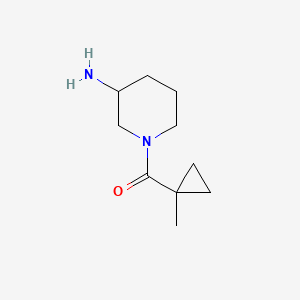




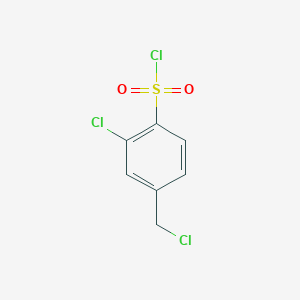
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
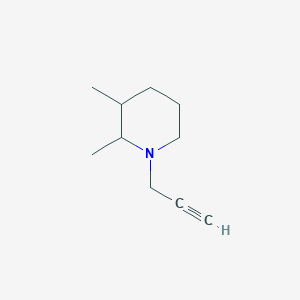
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)

![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
